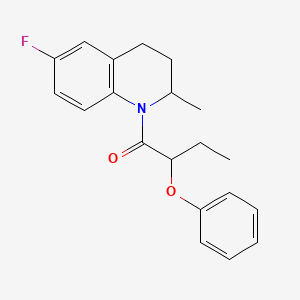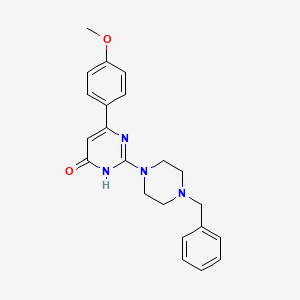
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine, also known as DDM, is a chemical compound that has been widely used in scientific research due to its unique properties. DDM is a morpholine derivative and is commonly used as a detergent for membrane protein solubilization.
Mecanismo De Acción
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine works by disrupting the hydrophobic interactions between membrane proteins and the lipid bilayer. It has a hydrophobic tail that interacts with the hydrophobic regions of the protein, while the hydrophilic head interacts with the surrounding water molecules. This allows the protein to be solubilized in an aqueous solution, making it more accessible for further analysis.
Biochemical and Physiological Effects:
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine has been shown to have minimal effects on the biochemical and physiological properties of membrane proteins. It does not significantly alter the secondary or tertiary structure of the protein, nor does it affect the activity or stability of the protein. This makes 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine an ideal detergent for studying membrane proteins in their native state.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine as a detergent is its ability to solubilize a wide range of membrane proteins. It is also relatively mild compared to other detergents, which reduces the risk of protein denaturation. However, 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine has some limitations, including its high cost and limited availability compared to other detergents. It also has a relatively low critical micelle concentration, which can make it difficult to work with at low concentrations.
Direcciones Futuras
There are several future directions for the use of 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine in scientific research. One area of interest is the development of new detergents based on the structure of 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine, which may have improved properties for membrane protein solubilization. Another area of interest is the use of 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine in combination with other techniques, such as cryo-electron microscopy, to study the structure and dynamics of membrane proteins. Additionally, there is a need for further research on the effects of 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine on membrane proteins, particularly in the context of drug discovery and development.
Métodos De Síntesis
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine can be synthesized through a multi-step process involving the reaction of morpholine with 2,2-diphenylethylamine and subsequent sulfonation with methanesulfonyl chloride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine is widely used in scientific research as a detergent for membrane protein solubilization. It has been shown to effectively solubilize a variety of membrane proteins, including G protein-coupled receptors, ion channels, and transporters. 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine is also used in the purification and crystallization of membrane proteins, which is essential for studying their structure and function.
Propiedades
IUPAC Name |
2-(2,2-diphenylethyl)-4-methylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-24(21,22)20-12-13-23-18(15-20)14-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZZRUXHALKMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOC(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Diphenylethyl)-4-(methylsulfonyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-biphenylyl{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5972002.png)
![2-[4-(2,3-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5972019.png)

![4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine](/img/structure/B5972028.png)
![4-[({3-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-4-methoxybenzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B5972035.png)
![1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5972042.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide](/img/structure/B5972050.png)


![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}glycine](/img/structure/B5972081.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972087.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972095.png)
![2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride](/img/structure/B5972097.png)
![N-(2-methoxyethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5972103.png)